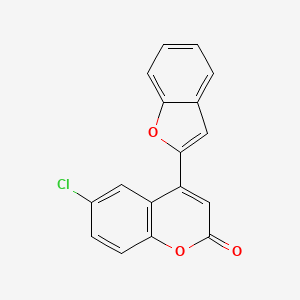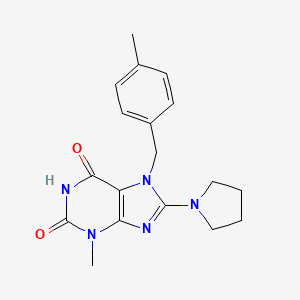
(1,3,4-Oxadiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1,3,4-Oxadiazol-2-yl)methanol” is a type of heterocyclic compound known as 1,3,4-oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . These structures have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methods . For instance, a high-yielding photo catalytic method has been used for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles . Another method involves the oxidative heterocyclization of substituted semicarbazones .Molecular Structure Analysis
The molecular structure of “this compound” includes two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The InChI code for this compound is 1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific derivative and conditions . For instance, the reaction of 2-amino-1,3,4-oxadiazoles with substituted semicarbazones under photo catalytic conditions results in the formation of new 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 100.08 . The compound is a grey microcrystalline powder with a melting point onset at 174.63 °C and peak max at 176.20 °C .Wissenschaftliche Forschungsanwendungen
Photochemical Behavior and Reactions
- Photochemical Isomerization : 1,2,4-oxadiazole derivatives undergo photoisomerization to 1,3,4-oxadiazoles upon irradiation, possibly via a ‘ring contraction–ring expansion’ route. This reaction is influenced by the nature and position of substituents in the compound (Buscemi et al., 1988).
- Formation of Open Chain Compounds : Some derivatives, when irradiated, result in the formation of open chain products derived from a photolytic intermediate reacting with nucleophilic solvents like methanol (Buscemi et al., 1988).
Synthesis and Structural Analysis
- Synthesis of Derivatives : A catalyst-free reaction of N-hydroxyamidoxime with various ketones or aldehydes in methanol under mild conditions produces 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives (Liu et al., 2015).
- Competing Photoisomerization Pathways : Certain 5-alkyl-3-amino-1,2,4-oxadiazoles show competing ring-photoisomerization pathways, highlighting the complexity of their chemical behavior (Buscemi et al., 2002).
Potential Applications
- Material Science : The orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials suggest potential applications in OLEDs and other electronic devices (Wolarz et al., 2007).
- Insecticidal Activity : Some 1,3,4-oxadiazole derivatives exhibit insecticidal activity, indicating potential in pest control applications (Holla et al., 2004).
Other Notable Findings
- Adsorption Characteristics : The thermodynamic characteristics of the adsorption of 1,3,4-oxadiazoles onto hypercrosslinked polystyrene provide insights into their potential use in chromatography and separation technologies (Saifutdinov et al., 2017).
- Fluorescence Quenching : Thiophene substituted 1,3,4-oxadiazole derivatives exhibit fluorescence quenching in the presence of aniline, suggesting their use in chemical sensing applications (Naik et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of (1,3,4-Oxadiazol-2-yl)methanol are various enzymes and proteins that contribute to cell proliferation, particularly in cancer cells . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities, thereby disrupting the normal functioning of cancer cells . For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation . Similarly, by inhibiting HDAC, it affects gene expression and induces cell cycle arrest .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a precursor of DNA . Inhibition of HDAC leads to an increase in acetylation of histones, altering chromatin structure and affecting gene expression . Inhibition of topoisomerase II interferes with DNA topology and replication . By inhibiting telomerase, it prevents the extension of telomeres, leading to cellular senescence and apoptosis .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. By targeting and inhibiting key enzymes involved in cell proliferation, it induces cell cycle arrest and apoptosis, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its efficacy .
Zukünftige Richtungen
The future directions for research on 1,3,4-oxadiazole derivatives are promising. Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Biochemische Analyse
Biochemical Properties
Oxadiazole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity, with one study revealing a robust inhibitory effect against the EGFR wild-type enzyme
Molecular Mechanism
Oxadiazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Eigenschaften
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVNVDTWWMOZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934983-06-8 |
Source


|
| Record name | 1,3,4-oxadiazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2882150.png)
![methyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2882151.png)




![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2882158.png)
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)
![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)

![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)
![2-Amino-4-(4-bromophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882166.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2882170.png)